molecular formula C13H20N2 B1325131 {[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine CAS No. 1017427-94-9

{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine

Cat. No. B1325131
CAS RN: 1017427-94-9
M. Wt: 204.31 g/mol
InChI Key: RHENEKJMZAABBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine” is characterized by a pyrrolidine ring attached to a benzyl group with a methyl substituent . The exact molecular formula of the compound is C12H19ClN2 .


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to exhibit various biological activities . For instance, certain pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM .


Physical And Chemical Properties Analysis

The molecular weight of “{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine” is 226.74 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound’s exact mass and monoisotopic mass are 226.1236763 g/mol . The topological polar surface area is 29.3 Ų .

Scientific Research Applications

Synthesis and Antibacterial Applications

  • The compound serves as an intermediate in the synthesis of various pyrrolidines. For example, its stereoisomers have been used in preparing quinolone antibacterials, demonstrating significant relevance in antibacterial drug development (Schroeder et al., 1992).

Key Intermediate in Antibiotic Preparation

  • This compound is a crucial intermediate in the preparation of premafloxacin, an antibiotic designed for veterinary pathogens. It highlights the importance of specific molecular structures in the development of veterinary medicines (Fleck et al., 2003).

Role in Chiral Synthesis

  • The compound's derivatives play a role in the synthesis of chiral pyrrolidines/pyrrolidinones, showcasing its utility in producing stereochemically pure compounds. This has implications in areas like pharmaceuticals where chirality is crucial (Suto et al., 1992).

Catalytic Applications

  • Derivatives of this compound have been used in the catalytic dimerization of phenylacetylenes, demonstrating its potential in organic synthesis and catalysis (Ge et al., 2009).

Oncological Research

  • Some derivatives have shown potential as Src kinase inhibitors with applications in tumor cell lines and animal models for tumor growth, indicating its relevance in cancer research (Noronha et al., 2007).

Chemical Synthesis Techniques

  • The compound's derivatives have been synthesized using solid-phase synthesis techniques, suggesting its utility in the advancement of synthetic methodologies (Luo & Huang, 2004).

Future Directions

The future directions of research on “{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .

properties

IUPAC Name

[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-2-4-12(5-3-11)9-15-7-6-13(8-14)10-15/h2-5,13H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHENEKJMZAABBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-Methylbenzyl)pyrrolidin-3-yl]methyl}amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.